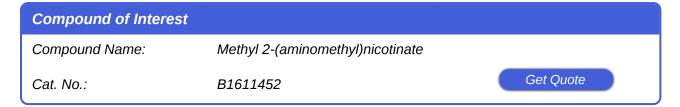


## Comparative Study of Methyl 2-(aminomethyl)nicotinate Derivatives and Related Nicotinic Acid Analogs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **methyl 2-(aminomethyl)nicotinate** derivatives and structurally related nicotinic acid analogs, focusing on their synthesis, biological activities, and structure-activity relationships. The information is compiled from various studies to offer an objective overview of their potential as therapeutic agents.

#### **Data Presentation**

The following tables summarize the biological activities of various nicotinic acid derivatives, including those with aminomethyl and other substitutions. These derivatives have been evaluated for their anti-inflammatory, antifungal, and enzyme-inhibitory properties.

Table 1: Anti-inflammatory Activity of Nicotinate Derivatives against COX-1 and COX-2



Compound	COX-1 IC50 (µM)	COX-2 IC50 (μM)	Selectivity Index (COX-1/COX-2)
3a	8.15	0.42	19.4
3b	9.24	0.15	61.6
3e	10.21	0.16	63.8
4c	11.52	0.09	128.0
4f	12.83	0.08	160.4
Celecoxib	15.2	0.08	190.0
Diclofenac	1.25	0.21	5.95
Indomethacin	0.78	0.53	1.47

Data sourced from a study on novel nicotinate derivatives as potential anti-inflammatory agents[1].

Table 2: Antifungal Activity of 2-Aminonicotinamide Derivatives



Compound	Target Organism	MIC80 (μg/mL)
11g	Candida albicans	0.0313
11h	Candida albicans	0.0313
11g	Fluconazole-resistant C. albicans	0.0313 - 2.0
11h	Fluconazole-resistant C. albicans	0.0313 - 2.0
11g	C. parapsilosis	0.0313 - 2.0
11h	C. parapsilosis	0.0313 - 2.0
11g	C. glabrata	0.0313 - 2.0
11h	C. glabrata	0.0313 - 2.0
11g	Cryptococcus neoformans	0.0313 - 2.0
11h	Cryptococcus neoformans	0.0313 - 2.0

Data from a study on novel 2-aminonicotinamide derivatives as antifungal agents. Note that compounds 11g and 11h are 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide and 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide, respectively.

Table 3: Enzyme Inhibitory Activity of Aminomethyl and Alkoxymethyl Derivatives



Compound	hCA I Ki (nM)	hCA II Ki (nM)	AChE Ki (nM)	BChE Ki (nM)
1	112.3	134.5	34	45
5	58.0	98.2	21	33
8	65.1	81.3	18	23
9	72.4	89.6	28	39
13	98.7	85.1	45	58
14	105.2	115.8	62	78
15	128.4	215.1	78	88
16	157.2	198.4	55	67
17	149.3	187.9	69	81

hCA: human Carbonic Anhydrase; AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase. Data extracted from a study on aminomethyl and alkoxymethyl derivatives as enzyme inhibitors[2].

# Experimental Protocols General Synthesis of Nicotinic Acid Hydrazide Derivatives

A common synthetic route to novel nicotinic acid derivatives involves the initial synthesis of nicotinic acid hydrazide, which then serves as a key intermediate.

- Synthesis of Nicotinic Acid Hydrazide: Nicotinic acid is esterified, typically using methanol in the presence of an acid catalyst like sulfuric acid, to yield methyl nicotinate. The resulting ester is then reacted with hydrazine hydrate to form nicotinic acid hydrazide.
- Synthesis of Acylhydrazones: The nicotinic acid hydrazide (0.01 mole) is dissolved in 20 mL of ethanol (96%), and the appropriate aldehyde (0.011 mole) is added. The mixture is heated under reflux for 3 hours. After cooling and refrigeration for 24 hours, the precipitate is filtered and recrystallized from ethanol[3].



 Synthesis of 1,3,4-Oxadiazoline Derivatives: The synthesized acylhydrazone is treated with acetic anhydride to induce cyclization, yielding the corresponding 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative[3].

#### In Vitro COX-1/COX-2 Inhibition Assay

The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit.

- Each compound is dissolved in DMSO to prepare stock solutions.
- The assay is performed in a 96-well plate according to the manufacturer's instructions.
- The IC50 values are calculated from the concentration-response curves.
- Celecoxib, diclofenac, and indomethacin are used as reference drugs for comparison[1].

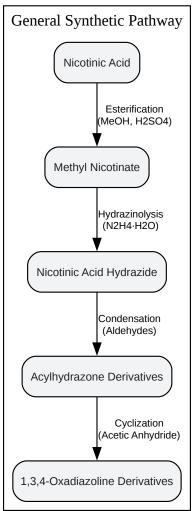
#### **Antifungal Susceptibility Testing**

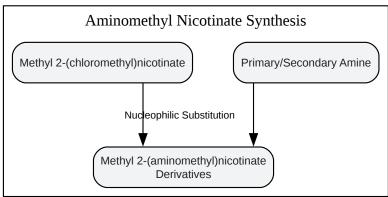
The in vitro antifungal activity is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

- The compounds are dissolved in DMSO to prepare a series of dilutions.
- The fungal inocula are prepared and adjusted to the desired concentration.
- The assays are performed in 96-well microtiter plates.
- The minimum inhibitory concentration (MIC80) is determined as the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the control.

# Mandatory Visualization Synthetic Workflow for Nicotinic Acid Derivatives





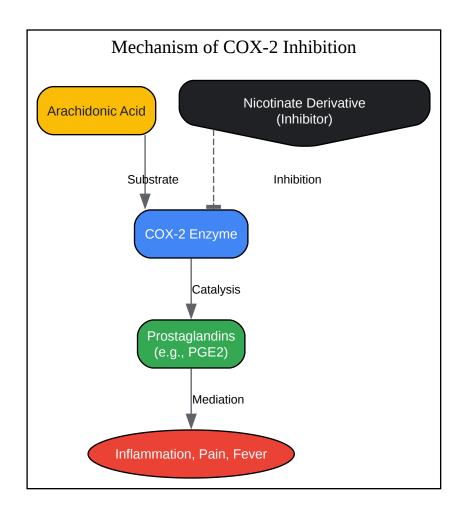


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Caption: General synthetic schemes for nicotinic acid derivatives.

### **COX-2 Inhibition Pathway**





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Caption: Inhibition of the COX-2 pathway by nicotinate derivatives.

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#### References

- 1. Synthesis and biological evaluation of new nicotinate derivatives as potential antiinflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors



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